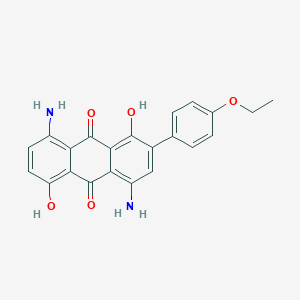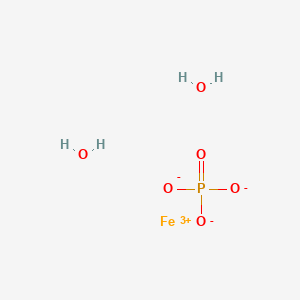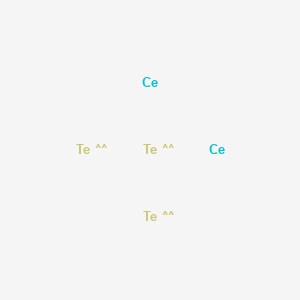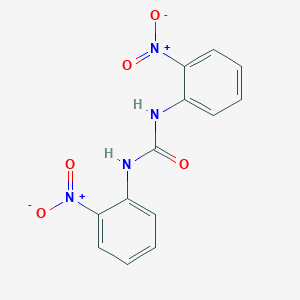
Nickel-59
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel-59 is a radioactive isotope of nickel with a half-life of 76,000 years. It is commonly used in scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Nickel-59 has a wide range of scientific research applications. One of the primary uses of Nickel-59 is in the study of the behavior of nickel in biological systems. It is also used in the study of the uptake and transport of nickel in plants and animals. Additionally, Nickel-59 is used in the study of the corrosion of nickel-based alloys in high-temperature environments.
Mecanismo De Acción
The mechanism of action of Nickel-59 is not well understood. However, it is believed that the radioactive decay of Nickel-59 produces gamma rays, which can be used to study the behavior of nickel in biological systems.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Nickel-59 are not well understood. However, it is believed that the uptake and transport of Nickel-59 in plants and animals can have significant effects on their growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Nickel-59 in lab experiments is its long half-life, which allows for extended periods of observation. Additionally, Nickel-59 is relatively easy to synthesize and purify. However, one of the limitations of using Nickel-59 is its low radioactivity, which can make it difficult to detect in some experiments.
Direcciones Futuras
There are many future directions for the use of Nickel-59 in scientific research. One possible direction is the study of the behavior of nickel in cancer cells. Another possible direction is the study of the uptake and transport of nickel in marine organisms. Additionally, the use of Nickel-59 in the study of the corrosion of nickel-based alloys in high-temperature environments may have important implications for the development of new materials.
Métodos De Síntesis
Nickel-59 can be synthesized by neutron activation of natural nickel-58. This process involves bombarding nickel-58 with neutrons, which results in the production of Nickel-59. The resulting Nickel-59 can then be separated and purified for use in scientific research.
Propiedades
Número CAS |
14336-70-0 |
|---|---|
Nombre del producto |
Nickel-59 |
Fórmula molecular |
Ni |
Peso molecular |
58.934346 g/mol |
Nombre IUPAC |
nickel-59 |
InChI |
InChI=1S/Ni/i1+0 |
Clave InChI |
PXHVJJICTQNCMI-IGMARMGPSA-N |
SMILES isomérico |
[59Ni] |
SMILES |
[Ni] |
SMILES canónico |
[Ni] |
Sinónimos |
59Ni radioisotope Ni-59 radioisotope Nickel-59 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



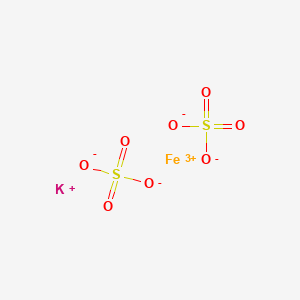





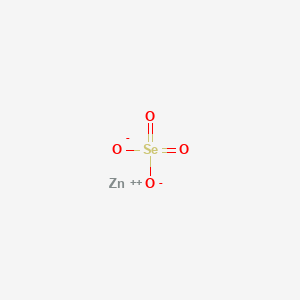
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
